2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Overview
Description
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile, also known as FNB, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. FNB is a member of the naphthalene family and is commonly used as a fluorescent probe in bioimaging studies. In
Mechanism of Action
The mechanism of action of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile involves the formation of a Schiff base between the aldehyde group of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile and the amino group of a target molecule. This reaction results in the formation of a covalent bond between 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile and the target molecule, which leads to the fluorescent emission of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile. The formation of the Schiff base is reversible, which allows 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile to act as a dynamic probe for imaging applications.
Biochemical and Physiological Effects:
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. However, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile can bind to proteins and affect their activity, which can lead to false positive results in some experiments. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has also been shown to be sensitive to changes in pH, which can affect its fluorescence emission properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile is its strong fluorescence emission and high sensitivity, which make it an ideal candidate for imaging applications. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has some limitations, such as its sensitivity to changes in pH and its potential to bind to proteins and affect their activity. These limitations need to be taken into consideration when designing experiments using 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile.
Future Directions
There are several future directions for the use of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile in scientific research. One potential direction is the development of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile-based probes for the detection of specific biomolecules, such as ROS and lipid droplets. Another direction is the use of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile in the study of protein-protein interactions and protein conformational changes. Additionally, the development of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile-based probes for in vivo imaging applications is an area of active research. Overall, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has the potential to be a valuable tool for a wide range of scientific research applications.
Scientific Research Applications
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has been widely used as a fluorescent probe in bioimaging studies due to its unique optical properties. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile exhibits strong fluorescence emission in the blue-green region of the spectrum when excited with UV light. This property makes 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile an ideal candidate for imaging applications, such as the detection of reactive oxygen species (ROS) and the visualization of lipid droplets in cells. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has also been used as a fluorescent probe to study the aggregation behavior of amyloid peptides in Alzheimer's disease.
properties
IUPAC Name |
2-[(1-formylnaphthalen-2-yl)oxymethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBDBJXHWFZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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